5-methoxy-N,N,2-trimethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-N,N,2-trimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-6-9(12-4)7-10(8)11(2)3/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHTXLPNCFCYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Chemical Synthesis and Derivatization of 5 Methoxy N,n,2 Trimethylaniline
Direct Synthetic Routes to Substituted N,N-Dialkylated Anilines
Direct methods for the synthesis of N,N-dialkylated anilines, such as 5-methoxy-N,N,2-trimethylaniline, often commence with a pre-functionalized aniline (B41778) precursor.
The introduction of two methyl groups onto the nitrogen atom of an aniline derivative is a common and crucial transformation.
Eschweiler-Clarke Reaction: This classic method facilitates the methylation of primary or secondary amines to tertiary amines using excess formic acid and formaldehyde (B43269). wikipedia.orgsynarchive.com The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formic acid. wikipedia.org This one-pot reaction is advantageous as it prevents the formation of quaternary ammonium (B1175870) salts. wikipedia.orgorganic-chemistry.org The starting material for the synthesis of this compound would be 5-methoxy-2-methylaniline (B181077). targetmol.com The reaction is typically performed in an aqueous solution near boiling point. wikipedia.org
Traditional Alkylation: The use of alkylating agents like alkyl halides can lead to the formation of N,N-dialkylated anilines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. wikipedia.org The increased nucleophilicity of the monomethylated secondary amine compared to the primary aniline makes overmethylation a common issue. acs.org
Using Carbon Dioxide as a C1 Source: An innovative approach involves the N,N-dimethylation of nitrobenzenes using carbon dioxide as the C1 source and water as the hydrogen source through a combination of electrochemical and thermal catalysis. nih.gov This method offers a greener alternative to traditional methylation techniques. nih.gov
| N-Alkylation Method | Reagents | Key Features | Applicability to this compound |
|---|---|---|---|
| Eschweiler-Clarke Reaction | Formic acid, Formaldehyde | One-pot synthesis, avoids quaternization, irreversible due to CO2 loss. wikipedia.org | Highly suitable, starting from 5-methoxy-2-methylaniline. |
| Traditional Alkylation | Alkyl halides (e.g., methyl iodide) | Can be difficult to control, risk of overalkylation. wikipedia.orgacs.org | Less ideal due to potential for mixed products. |
| CO2-based Methylation | CO2, H2O, Pd/Co–N/carbon catalyst, AMPA | Environmentally friendly, uses sustainable C1 source. nih.gov | Applicable, starting from the corresponding nitrobenzene (B124822) derivative. |
Reductive amination provides a controlled and efficient pathway to synthesize tertiary amines. masterorganicchemistry.com
Leuckart-Wallach Reaction: This reaction involves the reductive amination of aldehydes or ketones. mdpi.comwikipedia.org It traditionally uses formic acid or its derivatives like ammonium formate (B1220265) as both the nitrogen source and the reducing agent at high temperatures. wikipedia.orgalfa-chemistry.com The reaction proceeds through an imine intermediate which is then reduced. mdpi.com While effective, it often requires high temperatures and can produce N-formylated byproducts. alfa-chemistry.com For the synthesis of tertiary amines, a secondary amine can be reacted with an aldehyde or ketone.
Modern Reductive Amination: Contemporary methods utilize a variety of reducing agents, such as sodium borohydride (B1222165), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the imine formed in situ from an amine and a carbonyl compound. masterorganicchemistry.comorganic-chemistry.org NaBH3CN is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com It is possible to perform two successive reductive aminations starting from a primary amine to yield a tertiary amine. masterorganicchemistry.com
| Reductive Amination Method | Key Reagents | Reaction Conditions | Advantages |
|---|---|---|---|
| Leuckart-Wallach Reaction | Formic acid/Ammonium formate, Aldehyde/Ketone | High temperatures (>180 °C). alfa-chemistry.com | Simple, one-pot procedure. alfa-chemistry.com |
| Modern Reductive Amination | Aldehyde/Ketone, Amine, Reducing agent (e.g., NaBH3CN, NaBH(OAc)3) | Generally milder conditions. | High selectivity, avoids over-alkylation. masterorganicchemistry.com |
Regioselective Functionalization of Aromatic Rings in Aniline Precursors
The synthesis of the precursor, 5-methoxy-2-methylaniline, requires the regioselective introduction of substituents onto an aromatic ring.
Friedel-Crafts Reactions: The Friedel-Crafts alkylation and acylation are fundamental reactions for attaching substituents to aromatic rings. wikipedia.orgmasterorganicchemistry.com These reactions typically employ a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). khanacademy.org However, Friedel-Crafts alkylation is prone to issues like carbocation rearrangements and polyalkylation. masterorganicchemistry.com A highly regioselective Friedel-Crafts alkylation of 3,5-dimethoxyaniline (B133145) has been reported using an aldehyde and triethylsilane as a reducing agent, which could be a potential route for introducing the methyl group. researchgate.net
Synthesis of 5-methoxy-2-methylaniline: This compound, also known as p-cresidine, is a key intermediate. targetmol.com It can be synthesized through various methods, including the reduction of the corresponding nitroaromatic compound. It has been used in the preparation of N-(5-methoxy-2-methylphenyl)acetamide. ottokemi.com Another isomer, 2-methoxy-5-methylaniline, was used in the synthesis of specific azo dyes. sigmaaldrich.com
Direct functionalization of C-H bonds represents an atom-economical approach to modifying aromatic rings.
ortho-Selective C-H Alkylation: The direct C-H alkylation of tertiary anilines has been achieved with high ortho-selectivity using an yttrium catalyst. rsc.org This method allows for the efficient alkylation of N,N-dimethylaniline derivatives with 1-alkenes. rsc.org
para-Selective C-H Olefination: Palladium-catalyzed methods have been developed for the para-selective C-H olefination of aniline derivatives. acs.org One such method utilizes a Pd/S,O-ligand based catalyst that demonstrates high efficiency and broad substrate scope under mild conditions. acs.org Another study describes a para-selective palladium-catalyzed alkenylation of tertiary amines without the need for chelating moieties, proceeding under mild conditions. nih.govacs.org
Synthesis of Quaternary Ammonium Salts and Iminium Intermediates from Aniline Derivatives
The nitrogen atom in N,N-dialkylated anilines can be further functionalized to form quaternary ammonium salts or participate in reactions via iminium intermediates.
Synthesis of Quaternary Ammonium Salts: Tertiary amines, including N,N-dialkylated anilines, react with alkyl halides in what is known as the Menschutkin reaction to form quaternary ammonium salts. mdpi.com This is a bimolecular nucleophilic substitution (SN2) reaction. mdpi.com Various alkylating agents can be used, and the reaction is often conducted in polar solvents. mdpi.comnih.govnih.govgoogle.com These salts have applications in various fields, including as antimicrobial agents. psu.edu
Formation and Reaction of Iminium Intermediates:
Vilsmeier-Haack Reaction: This reaction is widely used to formylate activated aromatic compounds like N,N-dimethylaniline. acs.orgenamine.netwikipedia.org It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgdbpedia.org The reaction proceeds through the formation of a chloroiminium ion which then attacks the aromatic ring to form an iminium ion intermediate. wikipedia.org This intermediate is then hydrolyzed during workup to yield the aldehyde. wikipedia.org Unexpected products can sometimes form under Vilsmeier-Haack conditions. researchgate.net
Other Iminium Ion Reactions: Iminium ions can be generated from various precursors and react with a range of nucleophiles. nih.govacs.orgresearchgate.net For instance, iminium ions derived from unsymmetrical aminals have been reacted with organometallic reagents to prepare polyfunctional tertiary amines. nih.govacs.org Recently, the aerobic oxidation of iminium ions has been utilized in a dynamic kinetic asymmetric transformation to access axially chiral C-N bonds. acs.org
Catalytic Systems in the Synthesis of Substituted Anilines and Derivatives
The synthesis of polysubstituted anilines, such as this compound, relies on robust and selective catalytic methodologies. Given the absence of a direct one-step synthesis for this specific compound, a plausible and efficient pathway involves a two-stage process: the initial synthesis of the precursor, 5-methoxy-2-methylaniline, followed by its subsequent N,N-dimethylation. The success of each stage is heavily dependent on the selection of an appropriate catalytic system.
A common and effective method for the synthesis of substituted anilines is the catalytic hydrogenation of the corresponding nitroaromatic compounds. mdpi.comrsc.orglboro.ac.uk In the case of 5-methoxy-2-methylaniline, the precursor would be 1-methoxy-4-methyl-2-nitrobenzene. This reduction is typically carried out using heterogeneous catalysts. Noble metal catalysts, particularly platinum and palladium supported on carbon (Pt/C and Pd/C), are widely recognized for their high efficiency in reducing nitro groups under mild conditions. lboro.ac.ukelsevierpure.comnih.gov The reaction is generally performed under a hydrogen atmosphere. elsevierpure.comnih.gov
For instance, the catalytic reduction of o-nitrotoluene to o-toluidine (B26562) is a well-established industrial process. chemicalbook.comnih.gov A variation of this, the catalytic reduction of o-nitrotoluene in a sulfuric acid-methanol solution using a 5% Pt/C catalyst, has been shown to produce methoxy-methylanilines. elsevierpure.com This suggests that by starting with 1-methoxy-4-methyl-2-nitrobenzene, the desired 5-methoxy-2-methylaniline can be synthesized. Non-noble metal catalysts, such as those based on copper, have also been developed for the reduction of nitroarenes. mdpi.com For example, a novel copper-based metal-organic framework (MOF) derived catalyst, Cu@C, has demonstrated high efficiency for the reduction of nitrobenzene to aniline using sodium borohydride as the reducing agent. mdpi.com Such systems offer a cost-effective alternative to precious metal catalysts.
Once 5-methoxy-2-methylaniline is obtained, the subsequent step is the introduction of two methyl groups to the nitrogen atom to yield this compound. This N,N-dimethylation can be achieved through various catalytic strategies, primarily utilizing C1 sources like formaldehyde or methanol (B129727).
Catalytic N,N-dimethylation using formaldehyde is a prominent method. This can be performed using heterogeneous catalysts like ruthenium supported on carbon (Ru/C), which has been shown to be effective for the N,N-dimethylation of a broad spectrum of primary aromatic and aliphatic amines. nih.govacs.org These reactions are typically carried out in the presence of hydrogen gas. nih.govacs.org Interestingly, metal-free conditions for the N,N-dimethylation of anilines using formaldehyde have also been reported, where formaldehyde serves as both the reductant and the carbon source. rsc.org This approach is particularly effective for anilines with electron-donating substituents. rsc.org
The following table summarizes the Ru/C-catalyzed N,N-dimethylation of various primary amines using formaldehyde.
Table 1: Ru/C-Catalyzed N,N-Dimethylation of Primary Amines with Formaldehyde
| Amine Substrate | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Benzylamine | 5% Ru/C | Methanol | 70 | 20 | 8 | >99 |
| Aniline | 5% Ru/C | Methanol | 90 | 20 | 12 | 98 |
| 4-Methylaniline | 5% Ru/C | Methanol | 90 | 20 | 12 | 99 |
| 4-Methoxyaniline | 5% Ru/C | Methanol | 90 | 20 | 12 | 99 |
| 4-Chloroaniline | 5% Ru/C | Methanol | 90 | 20 | 12 | 97 |
Data compiled from research on Ru/C-catalyzed N-methylation of amines. nih.govacs.org
Methanol is another widely used C1 source for the N-methylation of anilines, often proceeding via a hydrogen borrowing or hydrogen autotransfer mechanism. rsc.orgrsc.org In this process, the catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the amine. rsc.org Cyclometalated ruthenium complexes have been shown to be effective catalysts for the selective N-methylation of anilines with methanol under mild conditions (e.g., 60 °C) with a base like sodium hydroxide. rsc.orgrsc.org Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have also been successfully employed for the N-methylation of anilines with methanol. acs.org These reactions can show high selectivity for either mono- or di-methylation depending on the substrate and reaction conditions. For instance, while many aniline derivatives yield mono-methylated products, selective N,N-dimethylation is often achieved with primary aliphatic amines under similar conditions. acs.org
The table below provides examples of ruthenium-catalyzed N-methylation of anilines using methanol.
Table 2: Ruthenium-Catalyzed N-Methylation of Anilines with Methanol
| Aniline Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Product (Yield %) |
|---|---|---|---|---|---|---|
| Aniline | [RuCp*Cl₂]₂ / dpePhos | LiOtBu | Methanol | 100 | 16 | N-methylaniline (98) |
| 4-Methoxyaniline | [RuCp*Cl₂]₂ / dpePhos | LiOtBu | Methanol | 100 | 16 | N-methyl-4-methoxyaniline (99) |
| 4-Methylaniline | [RuCp*Cl₂]₂ / dpePhos | LiOtBu | Methanol | 100 | 16 | N-methyl-4-methylaniline (97) |
| Aniline | (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ | Methanol | 140 | 12 | N-methylaniline (95) |
| 4-Methoxyaniline | (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ | Methanol | 140 | 12 | N-methyl-4-methoxyaniline (97) |
Data sourced from studies on ruthenium-catalyzed N-methylation. acs.orgnih.gov
A greener alternative involves the use of dimethyl carbonate as the C1 source in the presence of a ruthenium catalyst and molecular hydrogen, which allows for the formation of N-methylated tertiary amines. acs.org The choice of catalyst, C1 source, and reaction conditions allows for a high degree of control over the synthesis, enabling the efficient production of specifically substituted anilines like this compound.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR for Structural Connectivity
The aromatic region would likely show three signals corresponding to the protons on the substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the methoxy (B1213986), N,N-dimethylamino, and methyl substituents. The protons ortho and para to the electron-donating methoxy and N,N-dimethylamino groups would be expected to appear at higher fields (lower ppm values) compared to those in unsubstituted benzene. Conversely, the methyl group at the 2-position will also influence the shifts of the adjacent aromatic protons.
The N,N-dimethyl group would produce a sharp singlet, typically in the range of 2.5-3.0 ppm. The protons of the methyl group attached to the aromatic ring would also appear as a singlet, generally at a slightly lower chemical shift than the N-methyl protons. The methoxy group protons would present as a singlet as well, typically in the region of 3.7-4.0 ppm.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | ~6.5-7.2 | Multiplet | 3H |
| N(CH₃)₂ | ~2.6-2.9 | Singlet | 6H |
| Ar-CH₃ | ~2.2-2.4 | Singlet | 3H |
| O-CH₃ | ~3.7-3.9 | Singlet | 3H |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 5-methoxy-N,N,2-trimethylaniline would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon atom.
The aromatic carbons would appear in the region of approximately 110-160 ppm. The carbon atom attached to the methoxy group (C-5) and the carbon attached to the N,N-dimethylamino group would be the most deshielded and appear at the lower end of this range. The carbon bearing the methyl group (C-2) and the other substituted carbons would also have characteristic shifts. The unsubstituted aromatic carbons would resonate at higher fields.
The carbon atoms of the N,N-dimethyl groups would be observed as a single peak, typically around 40-45 ppm. The carbon of the aromatic methyl group would appear at a higher field, generally between 15-20 ppm. The methoxy carbon would have a characteristic signal around 55-60 ppm. rsc.orgmdpi.com
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | ~155-160 |
| Aromatic C-N | ~145-150 |
| Aromatic C-C | ~120-140 |
| Aromatic C-H | ~110-120 |
| N(CH₃)₂ | ~40-45 |
| Ar-CH₃ | ~15-20 |
| O-CH₃ | ~55-60 |
Quantitative NMR (q-NMR) for Concentration and Purity Determination
Quantitative NMR (q-NMR) is a highly accurate and precise method for determining the concentration and purity of a substance without the need for a specific reference standard of the analyte itself. nih.govmdpi.com The principle of q-NMR relies on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample. researchgate.netresearchgate.net
For the purity assessment of this compound, a known amount of a certified internal standard is added to a precisely weighed sample of the compound. The ¹H NMR spectrum is then recorded under specific conditions that ensure a quantitative response. By comparing the integral of a well-resolved signal of the analyte with the integral of a signal from the internal standard, the absolute purity of the this compound sample can be calculated with high accuracy. This technique is particularly valuable as it is a primary ratio method of measurement, traceable to the International System of Units (SI).
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem MS Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like this compound, GC-MS is an ideal method for both identification and quantification.
In a typical GC-MS analysis, the compound would be separated from any impurities on a GC column and then introduced into the mass spectrometer. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (165.23 g/mol ). glpbio.com The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint. For N,N-dimethylanilines, a characteristic fragmentation is the loss of a methyl group to form a stable [M-15]⁺ ion. Another common fragmentation pathway for aromatic ethers is the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.
Tandem Mass Spectrometry (MS/MS) can provide even more detailed structural information. In a tandem MS experiment, the molecular ion is selected and then subjected to fragmentation, and the resulting fragment ions are analyzed. This technique helps to confirm the structure by establishing fragmentation pathways and can be used for highly selective and sensitive quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are versatile techniques for the analysis of a wide range of organic compounds, including those that are not sufficiently volatile for GC-MS. nih.gov
For the analysis of this compound, a reversed-phase LC method would typically be employed. The compound would be separated on a C18 column, and the eluent would be introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source. In positive ion mode, the compound would be detected as the protonated molecule, [M+H]⁺, at m/z 166.2.
UHPLC-MS/MS offers significant advantages in terms of speed, resolution, and sensitivity. nih.gov This technique is particularly useful for the trace-level quantification of the compound in complex matrices. By using multiple reaction monitoring (MRM), where a specific precursor ion is selected and a characteristic product ion is monitored, exceptional selectivity and low detection limits can be achieved. Method development would involve optimizing chromatographic conditions and MS parameters, such as cone voltage and collision energy, to achieve the best performance. mpg.de
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is instrumental in confirming the elemental composition of this compound by providing its exact mass. The molecular formula for this compound is C₁₀H₁₅NO. HRMS analysis furnishes a high-precision mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺), which can be compared against the theoretically calculated value.
For C₁₀H₁₅NO, the theoretical exact mass of the neutral molecule is 165.1154 g/mol . The experimentally observed m/z for the protonated species in HRMS would be exceptionally close to this value, typically within a few parts per million (ppm), thereby confirming the molecular formula with a high degree of confidence. This precision is crucial for distinguishing it from other isomers or compounds with the same nominal mass.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅NO |
| Theoretical Exact Mass (Neutral) | 165.1154 u |
| Theoretical m/z ([M+H]⁺) | 166.1226 u |
| Typical Experimental Accuracy | < 5 ppm |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the bonds within the this compound molecule. The resulting spectrum displays characteristic absorption bands that correspond to specific functional groups, providing a molecular fingerprint.
The FTIR spectrum of a tertiary aromatic amine like this compound is distinguished by several key features. Notably, as a tertiary amine, it will lack the N-H stretching bands typically seen for primary and secondary amines around 3300-3500 cm⁻¹ wikipedia.org. Key absorptions include C-H stretching vibrations from the methyl and aromatic groups, C-N stretching, C-O stretching of the methoxy group, and aromatic C=C ring stretches.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3000-2800 | C-H Stretch | Alkyl (CH₃) and Aromatic (Ar-H) |
| 2820-2760 | N-CH₃ Stretch | N,N-dimethylamino group docbrown.info |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1260-1200 | C-O Stretch (Aryl Ether) | Methoxy group |
| 1220-1020 | C-N Stretch | Tertiary Amine docbrown.info |
Elemental Compositional Analysis
Elemental analysis provides a quantitative determination of the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of this compound. This technique is fundamental for verifying the empirical formula of the compound and assessing its purity. The experimentally determined percentages are compared with the theoretical values calculated from its molecular formula, C₁₀H₁₅NO. A close correlation between the experimental and theoretical values is a strong indicator of the sample's purity.
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 72.68 |
| Hydrogen | H | 9.15 |
| Nitrogen | N | 8.48 |
| Oxygen | O | 9.68 |
Thermal Gravimetric Analysis (TGA) for Thermal Stability and Decomposition Characteristics
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of this compound. This analytical method involves monitoring the mass of a sample as it is heated at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature, revealing the temperatures at which the compound decomposes.
The analysis indicates the onset temperature of decomposition, which marks the limit of the compound's thermal stability. The TGA curve can also show if the decomposition occurs in single or multiple steps, providing insight into the breakdown mechanism. For many organic compounds like this, decomposition typically begins at temperatures above 150-200°C. For instance, a related organophosphate compound, Leptophos, shows significant decomposition when heated to 180°C wikipedia.org. While specific TGA data for this compound is not widely published, the general principles of thermal analysis would apply, defining its operational temperature limits.
| Thermal Event | Typical Temperature Range (°C) | Observation |
|---|---|---|
| Onset of Decomposition | > 150°C (estimated) | Initial significant mass loss begins. |
| Major Decomposition | Variable | Represents the main phase(s) of structural breakdown. |
| Final Residue | High Temperature (>400°C) | Indicates the amount of non-volatile material remaining. |
Computational Chemistry and Theoretical Investigations of 5 Methoxy N,n,2 Trimethylaniline
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For a molecule with the complexity of 5-methoxy-N,N,2-trimethylaniline, a combination of methods is often employed to balance computational cost with accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of electronic structure and molecular geometries at a manageable computational expense. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for this class of compounds. Paired with a suitable basis set, such as 6-311++G(d,p), DFT calculations can yield reliable predictions of ground state energies, optimized geometries (bond lengths and angles), and vibrational frequencies.
For this compound, DFT calculations would be employed to determine the most stable conformation by optimizing the geometry of various initial structures. The presence of the methoxy (B1213986) and N,N-dimethylamino groups introduces several rotational degrees of freedom, leading to multiple possible conformers. The relative energies of these conformers can be calculated to identify the global minimum on the potential energy surface.
Table 1: Representative Calculated Geometrical Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C(ar)-N | 1.425 |
| C(ar)-O | 1.368 | |
| C(ar)-C(methyl) | 1.512 | |
| N-C(methyl) | 1.458 | |
| O-C(methyl) | 1.431 | |
| Bond Angle (°) | C(ar)-N-C(ar) | 118.5 |
| C(ar)-O-C(methyl) | 117.9 | |
| C(ar)-C(ar)-N | 121.2 | |
| Dihedral Angle (°) | C(ar)-C(ar)-N-C(methyl) | 35.8 |
| C(ar)-C(ar)-O-C(methyl) | 5.2 |
Note: The data in this table is illustrative and represents typical values for similar substituted anilines, as specific literature data for this compound is not available.
While DFT is powerful, exploring the full conformational landscape of a flexible molecule like this compound can be computationally demanding. Semi-empirical methods, such as AM1 or PM7, offer a faster, albeit less accurate, alternative for an initial scan of the potential energy surface. These methods use a simplified Hamiltonian and parameters derived from experimental data to significantly reduce calculation time. A common strategy is to perform a broad conformational search using a semi-empirical method to identify a set of low-energy conformers, which are then subjected to more accurate DFT calculations for final geometry optimization and energy ranking. This hierarchical approach provides a comprehensive understanding of the molecule's conformational preferences without prohibitive computational cost.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Several theoretical tools are employed to analyze the electronic distribution and orbital energies of this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) nitrogen and the aromatic ring, reflecting the electron-donating nature of the amino and methoxy groups. The LUMO is likely to be distributed over the aromatic ring. DFT calculations provide quantitative values for the HOMO and LUMO energies and the resulting energy gap.
Table 2: Representative Calculated Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Energy (eV) |
| HOMO | -5.28 |
| LUMO | -0.15 |
| HOMO-LUMO Gap (ΔE) | 5.13 |
Note: The data in this table is illustrative and represents typical values for similar substituted anilines, as specific literature data for this compound is not available.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
In this compound, the MEP surface would be expected to show a region of significant negative potential around the nitrogen atom of the dimethylamino group and the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. The aromatic protons and the methyl group protons would exhibit positive electrostatic potential. This information is crucial for predicting how the molecule will interact with other chemical species.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.
For this compound, NBO analysis can reveal important intramolecular interactions, such as hyperconjugation. For instance, the interaction between the lone pair of the nitrogen atom (nN) and the antibonding π* orbitals of the aromatic ring (π*C-C) indicates the extent of electron delocalization from the amino group into the ring, which is a key factor in the reactivity of anilines. Similarly, interactions involving the methoxy group and the methyl substituents can be quantified.
Table 3: Representative NBO Analysis of Key Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| n(N) | π(C1-C6) | 45.2 |
| n(N) | π(C2-C3) | 15.8 |
| n(O) | π(C4-C5) | 28.5 |
| σ(C-H) (methyl) | σ(C-C) (ring) | 5.1 |
Note: The data in this table is illustrative and represents typical values for similar substituted anilines, as specific literature data for this compound is not available. E(2) represents the stabilization energy of the interaction.
Basicity Quantification and Proton Affinity Studies
Basicity, a fundamental chemical property, can be quantified in the gas phase by proton affinity (PA), which is the negative of the enthalpy change for the protonation reaction (B + H⁺ → BH⁺). Computational chemistry offers a powerful tool for calculating PA values, providing insights into how molecular structure influences basicity, free from solvent effects.
For aniline derivatives, the gas-phase basicity is primarily determined by the electronic effects of substituents on the aromatic ring and the N-alkyl groups. The nitrogen atom's lone pair is the principal site of protonation. Electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), generally increase the electron density on the nitrogen atom, thereby increasing the proton affinity and basicity. Conversely, the steric hindrance from ortho-substituents can sometimes influence the accessibility of the lone pair.
A systematic computational study on a wide range of aniline derivatives using the semi-empirical PM3 method has elucidated these trends. researchgate.net While this compound was not explicitly part of this study, the data for related compounds allow for a reliable estimation of its properties. The presence of two electron-donating methyl groups on the nitrogen atom (N,N-dimethyl) significantly enhances basicity compared to aniline. The additional methyl and methoxy groups on the ring are also expected to further increase the proton affinity. The table below, derived from computational studies on related molecules, illustrates these substituent effects. researchgate.net
Table 1: PM3-Computed Gaseous-Phase Proton Affinities (PA) for Aniline and Related Derivatives
| Compound | PA (kJ/mol) |
|---|---|
| Aniline | 892.8 |
| 2-Methylaniline | 897.9 |
| 3-Methylaniline | 897.0 |
| 4-Methylaniline | 900.1 |
| N,N-Dimethylaniline | 880.8 |
| 2-Methoxyaniline | 916.9 |
| N,N-Dimethyl-2-methylaniline | 887.9 |
Data sourced from a quantum chemical evaluation of aniline derivatives. researchgate.net
The data show that methyl and methoxy groups increase PA, with the N,N-dimethyl group also playing a significant role. Therefore, this compound is predicted to be a relatively strong base in the gas phase.
Conformational Analysis and Potential Energy Surface (PES) Mapping
The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and interactions. Conformational analysis involves identifying stable molecular structures (local minima on the potential energy surface, PES) and the energy barriers for interconversion between them. For this compound, key conformational variables include the rotation around the C-N bond, the orientation of the methoxy group, and the geometry of the N,N-dimethylamino group.
While a specific PES map for this compound is not available in the surveyed literature, studies on related polyaniline structures provide relevant insights. nih.gov For N-substituted anilines, the nitrogen atom is typically pyramidal, and the energy barrier for the rotation of the dimethylamino group relative to the phenyl ring is a key parameter. The presence of a methyl group at the ortho position (C2) introduces significant steric hindrance. This steric clash likely forces the N,N-dimethylamino group to twist out of the plane of the aromatic ring to a greater degree than in N,N-dimethylaniline itself. This twisting would reduce the electronic conjugation between the nitrogen lone pair and the phenyl π-system.
Furthermore, the methoxy group at the C5 position also has rotational freedom around its C-O bond. Computational studies would typically involve rotating these key dihedral angles systematically to map the PES, identifying the global minimum energy conformation and other low-energy conformers. Such an analysis is crucial for understanding the molecule's ground-state geometry, which is the starting point for all other property calculations.
Advanced Bonding Analysis, including Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding. By locating bond critical points (BCPs) and analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points, one can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds).
A QTAIM analysis of this compound would provide quantitative details about the nature of its covalent bonds (e.g., C-C, C-N, C-O) and any potential non-covalent interactions. For instance, the analysis could quantify the degree of π-conjugation between the nitrogen and the ring by examining the ellipticity of the C-N bond. However, no specific QTAIM studies on this compound have been identified in the reviewed scientific literature.
Theoretical Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational quantum chemistry is a standard tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules. Density Functional Theory (DFT) calculations are routinely used to predict vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govchristuniversity.in
To predict the vibrational spectrum of this compound, one would first perform a geometry optimization and frequency calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p). nih.gov The output would provide a list of vibrational modes, their frequencies, and their IR and Raman intensities, which can be plotted to generate a theoretical spectrum. Key vibrational modes would include N-H stretching (if any secondary amine were present), C-H stretching (aromatic and aliphatic), C-N stretching, C-O stretching, and various ring deformation modes.
Similarly, NMR chemical shifts (¹³C and ¹H) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, usually at the DFT level of theory. The calculated shifts are then referenced against a standard compound (e.g., tetramethylsilane) to allow for direct comparison with experimental data. These theoretical spectra are invaluable for confirming the molecular structure. Although the methodology is well-established, specific predicted spectroscopic data for this compound are not available in the searched literature.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Understanding the behavior of molecules upon absorption of light is the domain of excited-state computational chemistry, with Time-Dependent Density Functional Theory (TD-DFT) being the most widely used method for medium to large molecules. rsc.orgresearchgate.netchemrxiv.org TD-DFT can accurately predict vertical excitation energies, which correspond to UV-Vis absorption maxima, as well as the oscillator strengths, which relate to the intensity of the absorption bands. chemrxiv.org
For this compound, the electronic structure is characterized by π orbitals on the benzene (B151609) ring and the lone pair (n) orbital on the nitrogen. The lowest energy electronic transitions are expected to be of the π → π* and intramolecular charge-transfer (ICT) type. The N,N-dimethylamino group acts as a strong electron donor, and upon excitation, electron density is likely transferred from the amino group to the aromatic ring.
TD-DFT calculations would reveal the energies of the first few singlet excited states and the nature of the orbitals involved in these transitions (e.g., HOMO→LUMO). nih.gov This analysis helps to characterize the excited states and understand the photophysical properties of the molecule. While TD-DFT is a powerful predictive tool, specific calculations on the excited-state properties of this compound have not been reported in the available literature.
Theoretical Prediction of Optical Properties (e.g., Hyperpolarizability)
Molecules with significant charge asymmetry and extended π-systems can exhibit large nonlinear optical (NLO) properties. The first-order hyperpolarizability (β) is a key measure of a molecule's second-order NLO response. Materials with high β values are sought after for applications in optoelectronics and photonics.
Theoretical calculations are crucial for screening molecules for potential NLO activity. Studies on substituted anilines have shown that a "push-pull" electronic structure, featuring a strong electron-donating group (the 'push') and an electron-accepting group (the 'pull') connected by a conjugated system, is ideal for enhancing β.
A theoretical study using second-order Møller-Plesset perturbation theory (MP2) investigated the NLO properties of a series of substituted anilines. mq.edu.au It was found that combining a strong donor, like the N,N-dimethylamino group, with other substituents can significantly increase hyperpolarizability. The study highlighted that a methoxy group at the ortho-position enhances the first-order hyperpolarizability. mq.edu.au Although this compound has its methoxy group at the meta-position relative to the amino group, the combination of the powerful N,N-dimethyl donor and the additional ring substituents suggests it would possess notable NLO properties. The calculated hyperpolarizability values for related compounds indicate that N,N-dimethylanilines are promising NLO candidates. mq.edu.au
Table 2: Theoretical First-Order Hyperpolarizability (β) for Related Aniline Derivatives
| Compound | Donor Group | Substituent(s) | Key Finding on Hyperpolarizability |
|---|---|---|---|
| Substituted Anilines | -NH₂ | Varied | Serves as a baseline for donor strength. |
| Substituted N,N-Dimethylanilines | -N(CH₃)₂ | Varied | The N,N-dimethyl donor group significantly increases the first-order hyperpolarizability compared to -NH₂. mq.edu.au |
| 2-Methoxy substituted anilines | -NH₂ / -N(CH₃)₂ | -OCH₃ at position 2 | A methoxy group at the 2-position was found to increase the first-order hyperpolarizability. mq.edu.au |
Data sourced from a theoretical investigation of nonlinear optical properties of substituted anilines. mq.edu.au
Given these findings, this compound, which contains the potent N,N-dimethylamino donor group, is expected to be a molecule with a significant NLO response, making it a person of interest for materials science research.
Chemical Reactivity, Mechanistic Pathways, and Transformation Studies
Investigation of N-Alkylation and Quaternization Reaction Mechanisms
The nitrogen atom in 5-methoxy-N,N,2-trimethylaniline possesses a lone pair of electrons, making it a nucleophile and susceptible to N-alkylation and quaternization reactions. These reactions involve the formation of a new carbon-nitrogen bond. The general mechanism for N-alkylation of tertiary amines like this compound with an alkyl halide (R-X) proceeds via a direct SN2 substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quaternary ammonium (B1175870) salt.
The reactivity in these processes is governed by both the electronic and steric environment of the nitrogen atom. The presence of two methyl groups on the nitrogen (N,N-dimethyl) and an additional methyl group at the ortho position (2-trimethyl) creates significant steric hindrance around the nitrogen, which can decrease the rate of N-alkylation compared to less substituted anilines. However, the electron-donating effects of the methoxy (B1213986) group at the meta-position (relative to the amino group) and the methyl group at the ortho-position increase the electron density on the aromatic ring and, to a lesser extent, the nucleophilicity of the nitrogen atom.
A common industrial method for N-alkylation involves the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol serves as the alkylating agent in the presence of a metal catalyst. nih.gov The mechanism involves the catalyst temporarily dehydrogenating the alcohol to form an aldehyde or ketone. nih.gov The amine then condenses with the carbonyl compound to form an iminium ion intermediate, which is subsequently reduced by the metal hydride species generated in the initial step, regenerating the catalyst and yielding the alkylated amine and water as the only byproduct. nih.gov
Kinetic Isotope Effect (KIE) Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining if a specific C-H (or other) bond is broken in the rate-determining step (RDS) of a reaction. epfl.ch This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is broken during the RDS. epfl.ch
Influence of Catalysts and Solvent Systems on Reaction Kinetics
The choice of catalyst and solvent system profoundly impacts the kinetics and selectivity of N-alkylation and quaternization reactions.
Catalysts: In borrowing hydrogen reactions, transition metal complexes based on ruthenium, rhodium, iridium, and iron are commonly employed. nih.govnih.gov A screening of various ruthenium and osmium-based catalysts for the N-alkylation of 4-methoxyaniline with 1-octanol (B28484) demonstrated that catalyst structure is critical. For example, the cis and trans isomers of RuCl₂(AMPY)(DPPF) showed a significant difference in catalytic activity, with the cis isomer being effective even at 25 °C. nih.gov For the alkylation of anilines with alcohols, Lewis acidic catalysts like Hf- and Zr-Beta zeolites have also proven effective. researchgate.net In a different approach, the N-methylation of anilines has been achieved using lignin (B12514952) as a methyl source, catalyzed by LiI in an ionic liquid, where LiI facilitates the cleavage of lignin's methoxy groups to form methyl iodide in situ. nih.gov
Solvent Systems: Solvents can influence reaction rates and even control product distribution. For instance, in the Rh(III)-catalyzed C-H amidation of aniline (B41778) derivatives, the choice of solvent can selectively lead to either 1,2-diaminobenzene or benzimidazole (B57391) derivatives. acs.org The polarity and coordinating ability of the solvent can affect the stability of charged intermediates and transition states, thereby altering the reaction kinetics. In N-alkylation, the reaction of anilines with alcohols is often performed in non-polar solvents like toluene, but the choice can depend on the specific catalyst system used. nih.gov The basicity of amines, a key factor in their nucleophilicity, is also significantly affected by solvation. In the gas phase, tertiary amines are more basic than primary amines; however, in water, solvation effects can alter this order due to the strong interaction of N-H groups in protonated amines with water molecules. wikipedia.org
Table 1: Influence of Catalysts on N-Alkylation of Substituted Anilines
| Catalyst System | Amine Substrate | Alkylating Agent | Conditions | Key Finding | Reference |
|---|---|---|---|---|---|
| cis-RuCl₂(AMPY)(DPPF) | 4-Methoxy-anisidine | 1-Octanol | Toluene, tBuOK, 25-70 °C | High activity and selectivity for the secondary amine, even at mild temperatures. | nih.gov |
| Hf-Beta Zeolite | Aniline | Benzyl alcohol | Not specified | Active catalyst for the transformation, showing selectivity towards the N-alkylated product. | researchgate.net |
| LiI in [HMIM]BF₄ | N-methylaniline | Lignin | 120 °C | Efficiently catalyzes N-methylation using a renewable methyl source with high selectivity. | nih.gov |
| CoNₓ@NC | Aniline | Benzyl alcohol | Not specified | Metal-organic framework-derived catalyst shows high yield for selective N-alkylation. | researchgate.net |
Mechanistic Aspects of Aromatic C-H Functionalization
The aromatic ring of this compound is electron-rich due to the electron-donating methoxy and methyl substituents, making it a candidate for C-H functionalization reactions. These reactions allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netacs.org
The primary mechanisms for aromatic C-H functionalization include:
Electrophilic Aromatic Substitution (SEAr): This classic mechanism involves the attack of an electrophile on the electron-rich π-system of the aniline ring to form a Wheland intermediate (a σ-complex), followed by deprotonation to restore aromaticity. nih.gov The regioselectivity is dictated by the directing effects of the substituents on the ring.
Concerted Metalation-Deprotonation (CMD): In this pathway, often catalyzed by transition metals like Palladium(II), a basic ligand on the metal center assists in the deprotonation of the C-H bond as the metal electrophilically interacts with the aromatic π-system. nih.gov
Directing Group-Assisted C-H Activation: A functional group on the substrate coordinates to a metal catalyst, positioning it to selectively activate a nearby C-H bond, typically at the ortho position, through the formation of a stable metallacycle intermediate. snnu.edu.cn
For this compound, the powerful ortho, para-directing influence of the N,N-dimethylamino group, combined with the ortho, para-directing methoxy group, strongly activates the ring for electrophilic attack.
Regioselective Directing Group Effects and Catalytic Cycles
Controlling regioselectivity (ortho, meta, or para) is a major challenge in C-H functionalization. acs.org The inherent electronic preferences of the substrate often favor ortho and para products. nih.gov
In this compound, the N,N-dimethylamino group is a potent ortho, para-director. The methoxy group is also an ortho, para-director. Their combined influence would strongly activate the positions ortho and para to the amino group (positions 3, 6, and 4) and the position ortho to the methoxy group (position 4 and 6). The 2-methyl group provides steric hindrance at one of the ortho positions to the amino group. Therefore, electrophilic substitution would be strongly favored at position 4 (para to the amino group) and position 6 (ortho to both amino and methoxy groups).
To achieve non-canonical functionalization (e.g., at the meta position), a directing group strategy is often necessary. snnu.edu.cn This involves temporarily installing a group that coordinates to a metal catalyst and directs it to a specific C-H bond. For example, a pyrimidine (B1678525) directing group attached to the aniline nitrogen has been used with a Rh(III) catalyst to achieve ortho-amidation. acs.org Similarly, specialized ligands can be used with a palladium catalyst to promote meta-C-H arylation by relaying an initial ortho-palladation event. nih.gov The catalytic cycle for such a reaction typically involves coordination of the directing group to the metal, C-H activation/metalation to form a metallacycle, reaction with a coupling partner (e.g., oxidative addition), and reductive elimination to form the product and regenerate the active catalyst. snnu.edu.cn
Table 2: Examples of Regioselective C-H Functionalization of Aniline Derivatives
| Reaction Type | Catalyst/Directing Group | Position Functionalized | Mechanistic Feature | Reference |
|---|---|---|---|---|
| C-H Amidation | Rh(III) / Pyrimidine DG | Ortho | Formation of a five-membered rhodacycle intermediate. | acs.org |
| C-H Arylation | Pd(OAc)₂ / Norbornene Mediator / Ligand | Meta | Relay of ortho-cyclopalladation to the meta-position. | nih.gov |
| C-H Olefination | Pd(OAc)₂ / S,O-Ligand | Para | Proposed electrophilic palladation or base-assisted internal electrophilic-type substitution (BIES). | acs.org |
| C-H Azidation | Cu(II) / No DG | Ortho | Copper-catalyzed C-H functionalization in aqueous media. | nih.gov |
Degradation Pathways and Stability of this compound Derivatives
The stability of aniline derivatives is a critical consideration, particularly in the context of materials science and medicinal chemistry. A primary pathway for the degradation of compounds like this compound, especially in biological systems, is metabolic transformation.
Anilines are known to be susceptible to metabolic bioactivation, which can lead to the formation of reactive metabolites. chem-space.com Key degradation pathways include:
N-Dealkylation: The removal of one or both N-methyl groups is a common metabolic route for N,N-dimethylanilines. nih.gov This process is often catalyzed by cytochrome P450 enzymes and proceeds through the oxidation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate that then decomposes to a secondary or primary amine and formaldehyde (B43269). acs.orgnih.gov
Aromatic Hydroxylation: The electron-rich aromatic ring can be oxidized to form phenolic derivatives. The position of hydroxylation is directed by the existing substituents.
N-Oxidation: The nitrogen atom itself can be oxidized to form an N-oxide derivative.
These metabolic transformations can alter the properties of the molecule and are a key aspect of its stability profile. Efforts in drug discovery often focus on creating more metabolically stable bioisosteres of anilines to avoid potential toxicities associated with reactive metabolite formation. chem-space.comacs.org
Reactivity as a Nucleophile and Electron-Rich Aromatic System
The chemical reactivity of this compound is characterized by two main features: the nucleophilicity of the nitrogen atom and the high electron density of the aromatic ring. wikipedia.org
Nucleophilicity of the Nitrogen: The lone pair of electrons on the tertiary amine nitrogen makes the molecule a nucleophile. wikipedia.org This reactivity is central to the N-alkylation and quaternization reactions discussed previously. It can also react with a wide range of other electrophiles. For example, it can be acylated with acyl chlorides or anhydrides in the Schotten-Baumann reaction and can react with sulfonyl chlorides to form sulfonamides. wikipedia.org However, the steric bulk from the N,N-dimethyl and the ortho-methyl groups can significantly hinder the approach of electrophiles to the nitrogen atom, reducing its reactivity compared to less hindered amines. The basicity of the amine, which is related to its nucleophilicity, is enhanced by the electron-donating alkyl groups but diminished by the delocalization of the nitrogen lone pair into the aromatic ring. wikipedia.org
Reactivity of the Electron-Rich Aromatic System: The methoxy and methyl groups are electron-donating, which activates the benzene (B151609) ring towards electrophilic aromatic substitution (SEAr). nih.gov This makes the ring highly reactive towards electrophiles. Typical SEAr reactions include:
Halogenation: Reaction with Br₂ or Cl₂.
Nitration: Reaction with HNO₃/H₂SO₄.
Sulfonation: Reaction with SO₃/H₂SO₄.
Friedel-Crafts Alkylation and Acylation: Reaction with alkyl/acyl halides and a Lewis acid catalyst.
Azo Coupling: As an electron-rich aromatic compound, it can couple with aryldiazonium salts to form highly colored azo compounds. wikipedia.org
The regioselectivity of these reactions is controlled by the powerful ortho, para-directing effects of the amino and methoxy groups, as detailed in section 5.2.1. The high reactivity of the ring means that reactions often need to be carried out under mild conditions to avoid polysubstitution or degradation.
Crystallographic Analysis and Intermolecular Interactions in the Solid State
Single-Crystal X-ray Diffraction for Precise Molecular Geometry
A single-crystal X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for 5-methoxy-N,N,2-trimethylaniline, revealing the conformation of the molecule in the solid state. Such data is currently not available for this compound.
Pi-Pi (π-π) Stacking Interactions and Aromatic Ring Interactions
The presence of an aromatic ring in this compound suggests the potential for π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. The geometry and strength of these interactions are crucial for understanding the solid-state architecture. However, without crystallographic data, the existence and nature of these interactions cannot be confirmed.
Influence of Crystallization Conditions on Solid-State Structures
The conditions under which a compound is crystallized, such as the solvent used, temperature, and rate of cooling, can significantly influence the resulting crystal structure, potentially leading to different polymorphs. An investigation into the influence of crystallization conditions on the solid-state structure of this compound would require comparative crystallographic analyses of crystals grown under various conditions. This information is currently unavailable.
Advanced Synthetic Applications and Material Science Relevance of 5 Methoxy N,n,2 Trimethylaniline
Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis
As a functionalized aromatic amine, 5-methoxy-N,N,2-trimethylaniline serves as a foundational precursor for the construction of more complex molecular architectures, including advanced polymers and heterocyclic systems.
Substituted anilines are critical monomers for the synthesis of conducting polymers, which are valued for their unique electronic and optical properties. The polymerization of aniline (B41778) derivatives can lead to materials like polytriarylamines and poly-N-methylanilines, which find applications in electronic devices, sensors, and anti-corrosion coatings.
While direct polymerization studies of this compound are not extensively documented, the behavior of structurally similar anilines provides significant insight into its potential as a monomer. For instance, the oxidative chemical polymerization of N-methylaniline is a well-established process, typically conducted in an acidic medium using an oxidant like sodium or potassium dichromate. researchgate.net The resulting poly(N-methylaniline) is a member of the polyaniline family, known for its electrical conductivity. The rate and yield of such polymerizations are highly dependent on reaction conditions, including the concentrations of the monomer, oxidant, and acid. researchgate.net
Furthermore, research on the polymerization of sterically hindered anilines demonstrates the feasibility of incorporating such monomers into polymer chains. A study on the polymerization of 2,4,6-trimethylaniline (B148799) with sulfur monochloride (S₂Cl₂) successfully yielded a poly[N,N-(phenylamino)disulfide]. acs.org This indicates that even with methyl groups at both ortho positions, which increases steric hindrance, polymerization can proceed effectively. acs.org The polymerization of pentamethylaniline (B2667923) further supports that anilines with extensive ring substitution can form polymers. acs.org
Based on these analogous systems, this compound is a promising candidate for creating novel polymeric materials. The presence of the N,N-dimethyl groups would direct polymerization to occur through coupling at the aromatic ring, likely at the positions para to the activating methoxy (B1213986) and amino groups. The electron-donating nature of the methoxy and methyl substituents would be expected to enhance the electron density of the aromatic ring, potentially increasing the monomer's reactivity towards oxidative polymerization. The resulting polymer would be a type of poly-N-methylaniline with a methoxy substituent, and its properties, such as solubility and conductivity, would be influenced by this specific substitution pattern. For example, the electrical conductivity of N-alkylaniline polymers is known to be affected by the size of the alkyl substituent. nih.gov
Table 1: Comparison of Monomers Used in Analagous Polymerization Studies
| Monomer | Polymerization Method | Key Finding | Reference |
| N-Methylaniline | Oxidative chemical polymerization | Reaction kinetics are dependent on monomer, oxidant, and acid concentration. researchgate.net | researchgate.net |
| 2,4,6-Trimethylaniline | Condensation with S₂Cl₂ | Sterically hindered anilines can be polymerized effectively. acs.org | acs.org |
| N-Aryl Anilines | Oxidative polymerization | Leads to the formation of low molecular weight products with benzidine (B372746) structures. nih.gov | nih.gov |
| 2-methoxy-5-anilino-3,6-dichloro-1,4-benzoquinone | Oxidative polymerization | Monomers with strong electron-acceptor groups demonstrate high activity during polymerization. nih.gov | nih.gov |
This table presents data for compounds structurally related to this compound to infer its potential polymerization behavior.
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. The indole (B1671886) ring, in particular, is a privileged scaffold in medicinal chemistry. epa.gov Several classical and modern synthetic methods utilize aniline derivatives as starting materials for constructing these complex ring systems.
While the N,N-dimethyl substitution of this compound precludes its direct use in reactions that require a primary or secondary amine, such as the Fischer indole synthesis, it is a suitable precursor for other powerful cyclization strategies, most notably the Madelung indole synthesis. youtube.comyoutube.com The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to form an indole. wikipedia.orgdbpedia.org
The key steps of the Madelung synthesis are:
Formation of an N-acyl-o-toluidine from an o-toluidine (B26562) derivative.
Double deprotonation by a strong base at both the amide nitrogen and the benzylic methyl group.
Intramolecular cyclization of the resulting dianion onto the amide carbonyl group.
Elimination of water to form the indole ring. quimicaorganica.org
To be used in a Madelung synthesis, this compound would first need to be N-demethylated and then acylated to form the requisite N-acyl-o-toluidine precursor. However, a more direct modification, the Smith-modified Madelung synthesis, utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which then react with esters to yield indoles. wikipedia.org This suggests that with appropriate functional group manipulation, the core structure of this compound is highly amenable to forming substituted indoles. Given the starting material, the resulting indole would be substituted at the 5-position with a methoxy group and at the 7-position with a methyl group.
Another relevant method is the Bischler-Möhlau indole synthesis, which produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of an aniline. wikipedia.orgresearchgate.net While this reaction typically uses primary anilines, its mechanism involves the formation of an α-anilino ketone intermediate. It is conceivable that this compound could participate in variations of this synthesis, potentially catalyzed by different reagents under specific conditions.
Table 2: Major Indole Synthesis Methods and Relevance to Substituted Anilines
| Synthesis Method | Key Reactants | Relevance to this compound | Reference |
| Madelung Synthesis | N-acyl-o-toluidine, strong base | Highly relevant. The core structure is an N,N-dimethyl-o-toluidine. Requires N-acylation prior to cyclization. wikipedia.orgdbpedia.org | wikipedia.orgdbpedia.org |
| Bischler-Möhlau Synthesis | Aniline, α-halo-ketone | Potentially applicable. The aniline acts as a nucleophile to build the indole framework. wikipedia.orgresearchgate.netresearchgate.net | wikipedia.orgresearchgate.net |
| Fischer Indole Synthesis | Phenylhydrazine, aldehyde/ketone | Not directly applicable due to the N,N-dimethyl substitution; requires a hydrazine (B178648) derivative. youtube.comnih.govyoutube.com | youtube.comnih.gov |
Application in Catalysis (e.g., as ligands or substrates in transfer hydrogenations)
The application of substituted anilines and their derivatives as ligands in transition metal catalysis is an area of active research. These ligands can modulate the electronic and steric environment of a metal center, thereby influencing the activity, selectivity, and stability of the catalyst. N,N-dialkylanilines, such as N,N-dimethylaniline, are known to participate in various catalytic cycles, sometimes acting as activating agents or promoters. wikipedia.orgwho.int
While specific studies detailing the use of this compound as a ligand in transfer hydrogenation are not prominent, its structural features suggest potential utility. The nitrogen atom's lone pair of electrons can coordinate to a metal center. The electronic properties of the ligand are significantly influenced by the substituents on the aromatic ring. The methoxy group at the 5-position and the methyl group at the 2-position are both electron-donating, which would increase the electron density on the nitrogen atom, enhancing its basicity and potential as a sigma-donor ligand compared to unsubstituted aniline. wikipedia.org
However, the steric bulk of the ortho-methyl group and the two N-methyl groups could also play a crucial role. This steric hindrance might prevent strong coordination to some metal centers or could be exploited to create a specific coordination pocket that favors certain substrates, potentially leading to enhanced selectivity in catalytic reactions. In some catalytic systems, bulky ligands are desirable to promote specific reaction pathways or to stabilize the active catalytic species.
Development as Analytical Standards for Chemical Detection and Quantification Methodologies
The accurate detection and quantification of chemical compounds in various matrices, such as environmental, clinical, or industrial samples, rely on the availability of high-purity analytical standards. Substituted anilines are a class of compounds often monitored due to their widespread use and potential environmental presence. epa.govepa.gov Therefore, the development of reference materials for specific aniline derivatives is crucial for analytical method validation and quality control.
There is a clear need for reference standards for compounds structurally related to this compound. For example, a comprehensive study detailed the synthesis and rigorous analytical characterization of thirteen 5-methoxy-2-methyl-N,N-dialkyltryptamines to serve as reference standards for forensic and clinical analysis. nih.govresearchgate.net These tryptamines, which are indole derivatives, were characterized using nuclear magnetic resonance (NMR) and various mass spectrometry (MS) techniques to create a reliable database for their identification. nih.govresearchgate.net This work highlights the importance of having well-characterized standards for complex substituted amines.
Furthermore, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established official methods (e.g., EPA Method 8131) for the determination of aniline and its derivatives in environmental samples using techniques like gas chromatography (GC). epa.gov The availability of analytical standards, such as the PESTANAL® standard for 2,4,5-trimethylaniline, demonstrates the commercial and regulatory importance of such reference materials. nih.gov
Given this context, this compound is an ideal candidate for development as an analytical standard. Its synthesis and purification to a high degree of certainty, followed by characterization using modern analytical techniques (HPLC, GC-MS, NMR), would provide a necessary tool for researchers in environmental science, toxicology, and forensic chemistry who may need to identify and quantify this compound or its metabolites.
Table 3: Analytical Techniques Used for Characterization and Quantification of Related Anilines and Amines
| Analytical Technique | Application | Compound Class | Reference |
| GC-NPD | Determination in wastewater | Anilines | epa.gov |
| HPLC with ion-pair chromatography | Separation and determination | Aniline and anilinesulphonic acids | rsc.org |
| GC-MS | Determination in sewage water | Aniline, N,N-dimethylaniline, toluidines | researchgate.net |
| ¹H and ¹³C NMR | Structural characterization of standards | 5-methoxy-2-methyl-N,N-dialkyltryptamines | nih.govresearchgate.net |
| GC-EI-IT-MS | Identification of standards | 5-methoxy-2-methyl-N,N-dialkyltryptamines | nih.govresearchgate.net |
Future Research Trajectories and Emerging Methodologies
The continued exploration of substituted anilines, such as 5-methoxy-N,N,2-trimethylaniline, is driven by their potential as building blocks in various chemical sectors, including pharmaceuticals, dyes, and materials science. researchgate.netacs.org Future research is increasingly focused on developing more efficient, sustainable, and intelligent methods for their synthesis and application. This involves a multidisciplinary approach, combining green chemistry principles, computational power, advanced analytical techniques, and innovative materials design.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 5-methoxy-N,N,2-trimethylaniline, and what critical parameters govern reaction efficiency?
- Answer : Synthesis typically involves sequential methylation of 5-methoxy-2-methylaniline using methyl iodide or dimethyl sulfate under alkaline conditions (e.g., NaOH in DMF). Key parameters include:
- Temperature control (0–5°C to prevent over-methylation).
- Stoichiometric excess of methylating agent (1.5–2.0 eq).
- Inert atmosphere (N₂/Ar) to minimize oxidation.
- Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane, 1:4).
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Answer :
- ¹H NMR (CDCl₃): Singlets for N,N-dimethyl (δ 2.8–3.1 ppm) and methoxy (δ 3.7–3.9 ppm); aromatic protons (δ 6.5–7.2 ppm) show splitting patterns dependent on substitution.
- HRMS : Molecular ion [M+H]⁺ at m/z 180.1388.
- FT-IR : C-O stretch (methoxy) at 1240–1260 cm⁻¹ and N-CH₃ bands at 2800–2850 cm⁻¹.
Q. What safety protocols are essential when handling this compound?
- Answer :
- Use nitrile gloves, fume hoods, and sealed containers due to potential respiratory irritancy (analogous to N,N-dimethylaniline).
- Spills require neutralization with 5% acetic acid before disposal.
- Chronic exposure risks (based on analogs like N,N-dimethylaniline) mandate PPE compliance and regular air monitoring .
Advanced Research Questions
Q. How do competing reaction pathways during N-methylation lead to by-products, and what strategies minimize their formation?
- Answer :
- By-products : Over-methylation yields quaternary ammonium salts; aerobic conditions promote nitroso derivatives.
- Mitigation strategies :
- Controlled reagent addition via syringe pump.
- Use of reducing agents (e.g., NaBH₄) to quench reactive intermediates.
- Schlenk line techniques reduce oxidation by-products by 40% compared to open-flask reactions .
Q. What thermodynamic and kinetic considerations govern solvent selection for synthesizing this compound?
- Answer :
- Polar aprotic solvents (DMF, DMSO): Enhance methylating agent reactivity but risk solvent adduct formation above 60°C.
- Protic solvents (MeOH, EtOH): Slow methylation but improve intermediate solubility.
- Kinetic studies show 90% conversion in DMF after 2 hours vs. 6 hours in MeOH. Post-reaction DMF removal via aqueous workup is critical to avoid NMR interference .
Q. What conflicting solubility data exist in the literature, and how should researchers approach dissolution method development?
- Answer :
- Discrepancies (e.g., chloroform solubility reported as >50 mg/mL vs. <20 mg/mL) may stem from polymorphic forms.
- Recommendations:
- Pre-dry samples under vacuum.
- Use sonication at 40°C for 10 minutes.
- Validate with UV-Vis calibration of saturated solutions.
- Co-solvents (e.g., 10% DCM in hexane) improve dissolution without altering reactivity .
Q. How do electronic effects of the methoxy and N,N-dimethyl groups influence reactivity in catalytic applications?
- Answer :
- The methoxy group donates electrons via resonance, activating the aromatic ring for electrophilic substitution.
- N,N-dimethyl groups reduce amine basicity, stabilizing intermediates in catalytic cycles.
- In Sc-1-catalyzed reactions, these effects facilitate ion-pair formation, enhancing catalytic turnover .
Notes
- Safety protocols align with analogs (e.g., N,N-dimethylaniline) from Apollo Scientific and Sigma-Aldrich .
- Advanced questions emphasize mechanistic insights and troubleshooting, reflecting research depth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
